molecular formula C8H9Br2N3O B12306080 4-(2,6-Dibromopyrimidin-4-yl)morpholine

4-(2,6-Dibromopyrimidin-4-yl)morpholine

Cat. No.: B12306080
M. Wt: 322.98 g/mol
InChI Key: CZDYAYYJLKVLPQ-UHFFFAOYSA-N
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Description

4-(2,6-Dibromopyrimidin-4-yl)morpholine is an organic compound with the molecular formula C8H9Br2N3O. It is characterized by the presence of a morpholine ring attached to a pyrimidine ring substituted with two bromine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dibromopyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dibromopyrimidine with morpholine under specific conditions. One common method involves heating the reactants in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dibromopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(2,6-Dibromopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the morpholine ring play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dibromopyrimidin-4-yl)morpholine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro and fluoro counterparts. The bromine atoms can participate in specific types of chemical reactions and interactions that are not possible with chlorine or fluorine .

Properties

Molecular Formula

C8H9Br2N3O

Molecular Weight

322.98 g/mol

IUPAC Name

4-(2,6-dibromopyrimidin-4-yl)morpholine

InChI

InChI=1S/C8H9Br2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2

InChI Key

CZDYAYYJLKVLPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)Br)Br

Origin of Product

United States

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